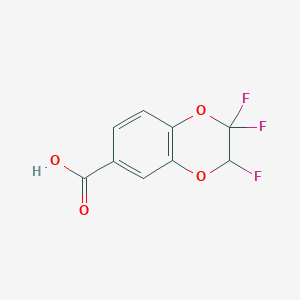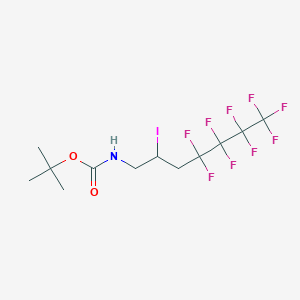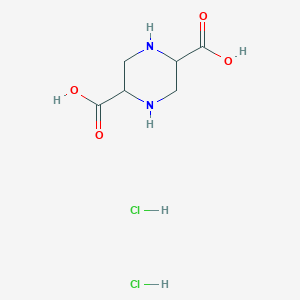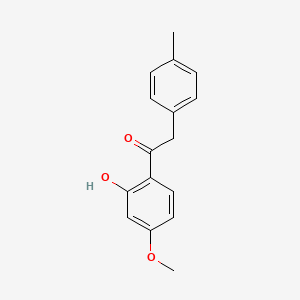![molecular formula C27H31N3 B6314163 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine CAS No. 210537-34-1](/img/structure/B6314163.png)
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine is an organic compound with the molecular formula C27H31N3 It is a derivative of pyridine, featuring two imino groups attached to the 2 and 6 positions of the pyridine ring, each bonded to an ethyl group and a 2-isopropylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2-isopropylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2,6-diacetylpyridine+2-isopropylaniline→this compound+water
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with transition metals, acting as a tridentate ligand.
Substitution Reactions: The imino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as iron(II) chloride, copper(II) sulfate, and nickel(II) acetate are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Coordination Complexes: Formation of metal-ligand complexes with various geometries.
Substitution Products: Derivatives with different substituents on the imino groups.
Oxidation/Reduction Products: Altered oxidation states of the compound or its metal complexes.
Applications De Recherche Scientifique
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The tridentate ligand forms stable chelates with metals, influencing the electronic environment and reactivity of the metal center. This coordination can facilitate various catalytic processes, such as the activation of small molecules like carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another tridentate ligand with imidazole groups instead of imino groups.
2,6-Bis(benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups, offering different electronic properties.
Uniqueness
2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine is unique due to its specific steric and electronic properties imparted by the 2-isopropylphenyl groups. These groups can influence the stability and reactivity of its metal complexes, making it a valuable ligand in coordination chemistry and catalysis.
Propriétés
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4/h7-19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENECYTSSULHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














